2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide
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Overview
Description
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a benzodioxole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells , specifically HeLa, A549, and MCF-7 cell lines . The compound has shown potent growth inhibition properties against these cell lines .
Mode of Action
The compound interacts with its targets by inducing apoptosis and causing cell cycle arrest . Specifically, it has been observed to cause both S-phase and G2/M-phase arrests in the HeLa cell line .
Biochemical Pathways
The compound affects the cell cycle regulation pathways and the apoptotic pathways . By inducing cell cycle arrest, it disrupts the normal progression of the cell cycle, preventing the cancer cells from proliferating . By inducing apoptosis, it triggers the programmed cell death pathway, leading to the elimination of the cancer cells .
Result of Action
The result of the compound’s action is the inhibition of growth of the cancer cells . Some compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with thiazole derivatives under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or acetone are commonly used. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibitory activity against casein kinase 1 delta and epsilon.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for their antitumor activities.
Uniqueness
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thiazole ring and benzodioxole moiety allows for diverse chemical modifications and functionalization, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17(13-4-2-1-3-5-13)22-19-21-14(10-27-19)18(24)20-9-12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMKRQKVCNSNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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